molecular formula C9H7NO3S B11789293 Methyl 5-(thiazol-4-yl)furan-2-carboxylate

Methyl 5-(thiazol-4-yl)furan-2-carboxylate

Katalognummer: B11789293
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: IQFRAMFYBNCWFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a heterocyclic compound that features both a thiazole and a furan ring. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiazol-4-yl)furan-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and solvents like tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(thiazol-4-yl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole or furan rings .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(thiazol-4-yl)furan-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-(thiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The furan ring’s electron-rich nature allows it to participate in electron transfer reactions, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(thiazol-4-yl)furan-2-carboxylate stands out due to its unique combination of thiazole and furan rings, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H7NO3S

Molekulargewicht

209.22 g/mol

IUPAC-Name

methyl 5-(1,3-thiazol-4-yl)furan-2-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)8-3-2-7(13-8)6-4-14-5-10-6/h2-5H,1H3

InChI-Schlüssel

IQFRAMFYBNCWFJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(O1)C2=CSC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.